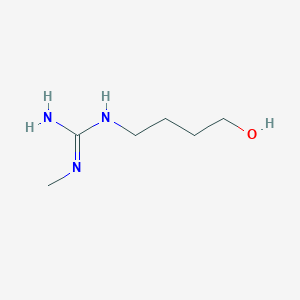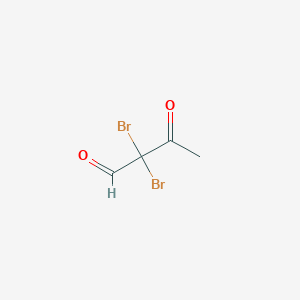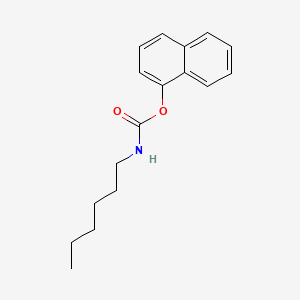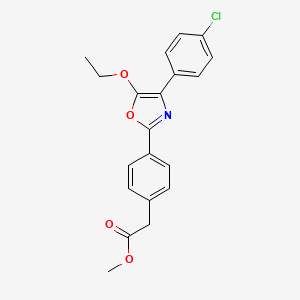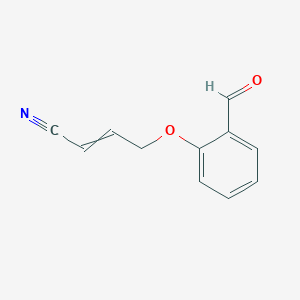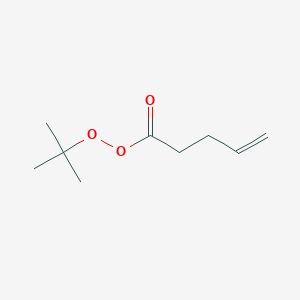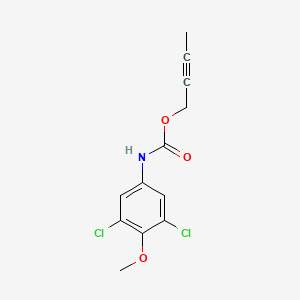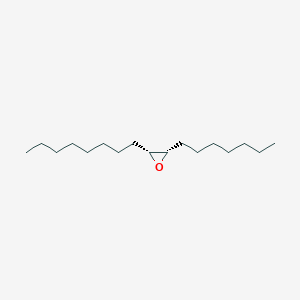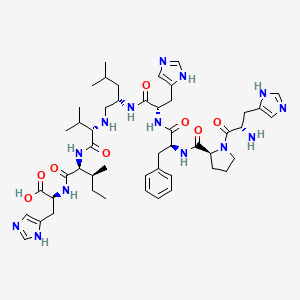
Angiotensinogen (6-13)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angiotensinogen (6-13) is a peptide fragment derived from angiotensinogen, a precursor protein in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensinogen (6-13) is one of the bioactive peptides generated through the enzymatic cleavage of angiotensinogen, and it has been studied for its potential physiological and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of angiotensinogen (6-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may involve recombinant DNA technology. This method includes:
Gene Cloning: Inserting the gene encoding angiotensinogen (6-13) into an expression vector.
Protein Expression: Using host cells like E. coli or yeast to produce the peptide.
Purification: Isolating the peptide through chromatography techniques.
化学反应分析
Types of Reactions: Angiotensinogen (6-13) can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or molecular oxygen.
Reduction: Using reducing agents such as dithiothreitol (DTT).
Substitution: Reactions where functional groups are replaced by others, often using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in buffered solutions.
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Angiotensinogen (6-13) has diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating its role in cellular signaling pathways.
Medicine: Exploring its potential as a therapeutic agent for cardiovascular diseases.
Industry: Developing peptide-based drugs and diagnostic tools.
作用机制
Angiotensinogen (6-13) exerts its effects through interactions with specific receptors and enzymes in the renin-angiotensin system. The primary mechanism involves:
Binding to Receptors: Interacting with angiotensin receptors on cell surfaces.
Signal Transduction: Activating intracellular signaling pathways that regulate blood pressure and fluid balance.
Molecular Targets: Targeting enzymes like angiotensin-converting enzyme (ACE) and receptors such as AT1 and AT2.
相似化合物的比较
Angiotensinogen (6-13) can be compared with other angiotensin peptides, such as:
Angiotensin I: The precursor to angiotensin II, involved in vasoconstriction.
Angiotensin II: A potent vasoconstrictor that increases blood pressure.
Angiotensin (1-7): A peptide with vasodilatory and anti-inflammatory properties.
Uniqueness: Angiotensinogen (6-13) is unique due to its specific sequence and potential physiological effects distinct from other angiotensin peptides. Its role in modulating blood pressure and fluid balance makes it a valuable target for research and therapeutic development.
属性
CAS 编号 |
82252-46-8 |
|---|---|
分子式 |
C49H72N14O8 |
分子量 |
985.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C49H72N14O8/c1-7-30(6)42(47(68)61-39(49(70)71)20-34-23-53-27-57-34)62-46(67)41(29(4)5)54-24-35(16-28(2)3)58-43(64)38(19-33-22-52-26-56-33)59-44(65)37(17-31-12-9-8-10-13-31)60-45(66)40-14-11-15-63(40)48(69)36(50)18-32-21-51-25-55-32/h8-10,12-13,21-23,25-30,35-42,54H,7,11,14-20,24,50H2,1-6H3,(H,51,55)(H,52,56)(H,53,57)(H,58,64)(H,59,65)(H,60,66)(H,61,68)(H,62,67)(H,70,71)/t30-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
BGNXTZMGWDSWGD-KYXQKNDOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C(C)C)NC[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C(C)C)NCC(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


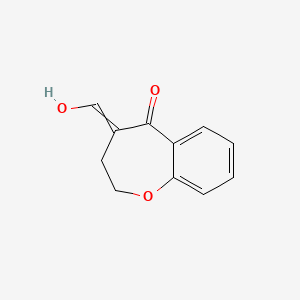
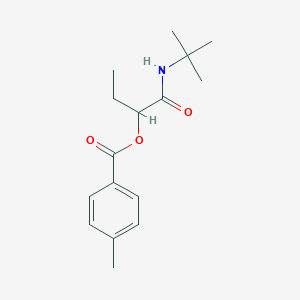
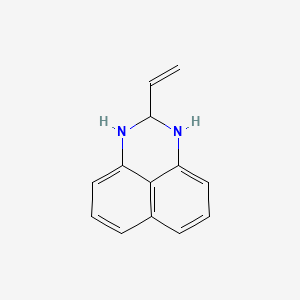
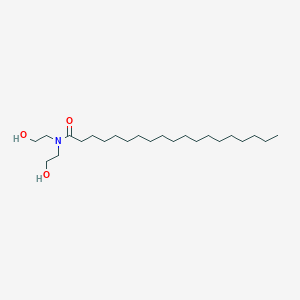
phosphanium bromide](/img/structure/B14411984.png)
